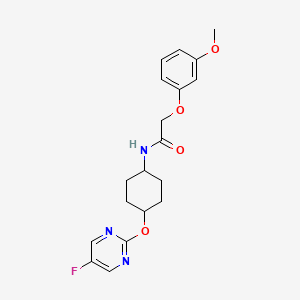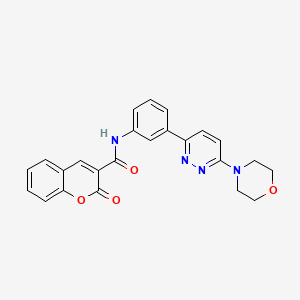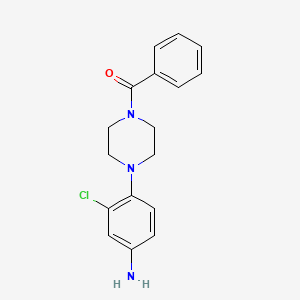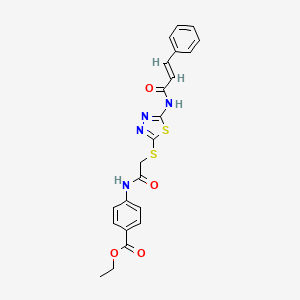
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide is a synthetic molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, which can be used to infer possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting with the formation of key intermediates such as indoles or pyrimidines, followed by various functionalization reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions and amidification with 4-aminopyridine . Similarly, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides used 3-fluoro-4-cyanophenol as a starting material . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific functional groups present in its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide were obtained using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . These techniques could be applied to determine the molecular structure of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide and to understand the effects of its substituents on its overall conformation and stability.
Chemical Reactions Analysis
The reactivity of similar compounds can be influenced by the presence of functional groups and the overall molecular conformation. For example, the reaction between N-acetylcysteine and a 4-ethoxyaniline metabolite involved the formation of various products depending on the reaction conditions . The presence of electron-withdrawing or electron-donating groups, as well as intramolecular hydrogen bonding, can significantly affect the chemical behavior of such molecules. These insights can be used to predict the reactivity of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are often determined by their molecular structure. For instance, the introduction of fluorine atoms and methoxy groups can influence the lipophilicity, solubility, and overall pharmacokinetic profile of the compounds . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, can be investigated using in silico methods, as demonstrated for other acetamide derivatives . These methods could also be applied to N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide to predict its behavior in biological systems.
Scientific Research Applications
High-performance Liquid Chromatographic Applications
The use of specific esters for the high-performance liquid chromatography (HPLC) of biologically important thiols such as glutathione and cysteine highlights the role of similar compounds in analytical chemistry. These compounds react selectively with thiols to give fluorescent adducts, which can be separated by reversed-phase HPLC and detected fluorometrically, demonstrating their importance in the detection and quantification of biological molecules (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Antimicrobial Activity
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings using certain starting materials has shown good antibacterial and antifungal activities comparable to standard drugs. This underlines the potential use of structurally related compounds in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anticancer Applications
The modification of certain acetamide groups in compounds has been studied for their anticancer effects and toxicity, demonstrating the role of chemical modifications in enhancing the therapeutic profile of compounds against cancer (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Drug Development for Targeted Therapy
The design of novel oral fluoropyrimidine carbamates, which generate 5-fluorouracil selectively in tumors through a cascade of three enzymes, showcases the innovative approach in drug design for targeted therapy. Such compounds are converted to active drugs selectively in tumors, potentially reducing toxicity and enhancing efficacy (Miwa, Ura, Nishida, Sawada, Ishikawa, Mori, Shimma, Umeda, & Ishitsuka, 1998).
Radioligand Development for Neuroscience Research
The characterization of a novel pyridopyrimidin-4-one derivative as a radioligand candidate for vasopressin V1B receptor highlights the compound's application in neuroscience research. Such compounds can be used in vivo to measure the occupancy of specific receptors, providing valuable insights into receptor function and the potential development of novel therapeutics (Koga, Yoshinaga, Uematsu, Nagai, Miyakoshi, Shimoda, Fujinaga, Minamimoto, Zhang, Higuchi, Ohtake, Suhara, & Chaki, 2016).
properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-25-16-3-2-4-17(9-16)26-12-18(24)23-14-5-7-15(8-6-14)27-19-21-10-13(20)11-22-19/h2-4,9-11,14-15H,5-8,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROROISWEAHIRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2564112.png)

![N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2564114.png)



![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid](/img/structure/B2564123.png)
![3-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2564124.png)
![N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2564125.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2564129.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2564130.png)
![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B2564131.png)